molecular formula C22H21NSe B14198355 Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-73-8

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-

Cat. No.: B14198355
CAS No.: 831200-73-8
M. Wt: 378.4 g/mol
InChI Key: JWEFXXXPLLXHFL-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is a complex organic compound that features a benzenemethanamine core with a phenylseleno group attached to a propylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanamine with a phenylseleno-substituted propylidene precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps such as distillation, crystallization, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.

    Substitution: The benzenemethanamine core can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce simpler amine compounds.

Scientific Research Applications

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of seleno compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- involves its interaction with molecular targets and pathways within biological systems. The phenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s amine group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-phenyl-: A simpler analog without the phenylseleno group.

    Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)-: Another derivative with a different substituent on the propylidene chain.

Uniqueness

Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties

Properties

CAS No.

831200-73-8

Molecular Formula

C22H21NSe

Molecular Weight

378.4 g/mol

IUPAC Name

N-benzyl-3-phenyl-2-phenylselanylpropan-1-imine

InChI

InChI=1S/C22H21NSe/c1-4-10-19(11-5-1)16-22(24-21-14-8-3-9-15-21)18-23-17-20-12-6-2-7-13-20/h1-15,18,22H,16-17H2

InChI Key

JWEFXXXPLLXHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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